

(S)-Pyrrolidin-3-ylmethanol physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-Pyrrolidin-3-ylmethanol

Cat. No.: B009950

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **(S)-Pyrrolidin-3-ylmethanol**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical properties of **(S)-Pyrrolidin-3-ylmethanol**, a critical chiral building block in modern drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes key data with practical insights to facilitate its effective use in the laboratory. We will explore its molecular characteristics, core physical constants, solubility, and spectroscopic signature, while also providing actionable protocols for property verification.

Introduction: The Strategic Importance of (S)-Pyrrolidin-3-ylmethanol

(S)-Pyrrolidin-3-ylmethanol is a valued chiral intermediate distinguished by its pyrrolidine core, a privileged scaffold in medicinal chemistry, and a primary alcohol functional group. This unique combination allows for versatile synthetic modifications, making it a cornerstone for constructing complex molecular architectures with precise stereochemical control. Its application spans numerous therapeutic areas, including the development of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4) for type 2 diabetes management[1]. Understanding its physical properties is not merely an academic exercise; it is fundamental to designing robust synthetic routes, ensuring reproducible experimental outcomes, and developing stable formulations.

Molecular Identity and Structural Characteristics

The foundation of this molecule's utility lies in its specific three-dimensional arrangement. The "(S)" designation denotes the absolute configuration at the C3 chiral center, which is often critical for achieving desired biological activity in the final drug candidate.

The molecule is commonly available as a free base or as a hydrochloride (HCl) salt. The choice between these forms is a critical experimental decision. The free base possesses a nucleophilic secondary amine, making it reactive in various coupling reactions. The HCl salt protonates this amine, rendering it non-nucleophilic and significantly altering the compound's physical properties, such as melting point and solubility. This salt form is often preferred for its enhanced stability and ease of handling as a crystalline solid[1].

Caption: Molecular structure of **(S)-Pyrrolidin-3-ylmethanol**.

Core Physical Properties: A Comparative Analysis

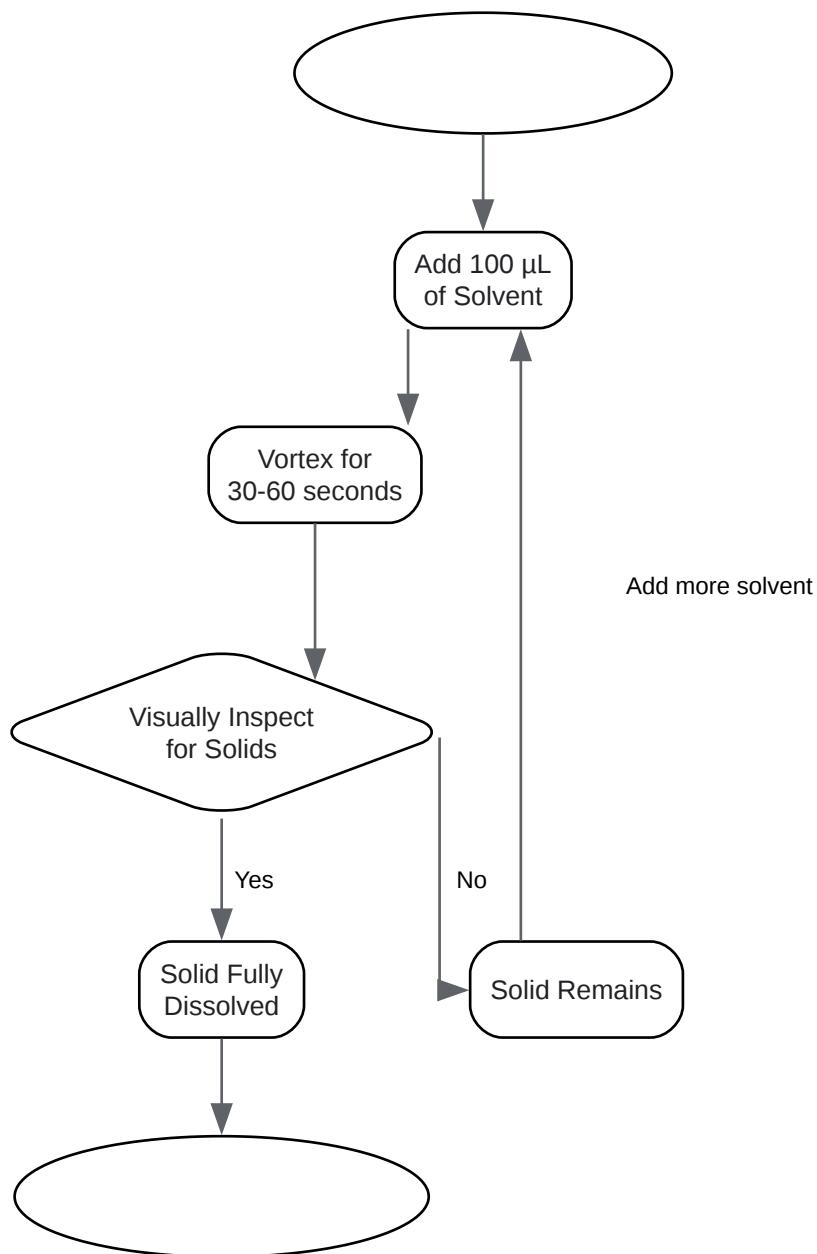
The physical state and key constants of **(S)-Pyrrolidin-3-ylmethanol** are highly dependent on whether it is in its free base or salt form. The data presented below has been aggregated from various chemical suppliers and databases. It is crucial to note that the racemic (a 1:1 mixture of S and R enantiomers) and single enantiomer forms share many physical properties like boiling point and density but differ in optical activity.

Property	(S)-Pyrrolidin-3-ylmethanol (Free Base)	(S)-Pyrrolidin-3-ylmethanol HCl Salt	Racemic (±)-Pyrrolidin-3-ylmethanol
CAS Number	110013-19-9[2][3]	1316087-88-3[1]	5082-74-6[4][5][6]
Molecular Formula	C ₅ H ₁₁ NO[1][2][4]	C ₅ H ₁₂ CINO[1][2]	C ₅ H ₁₁ NO[5][6]
Molecular Weight	101.15 g/mol [1][4]	137.61 g/mol [1]	101.15 g/mol [5][6]
Appearance	Solid or liquid[7]	Off-white to pale beige solid[1][2]	Colorless to light yellow liquid[8][9]
Melting Point	Not clearly defined; low-melting solid	174-176 °C[1][2]	N/A (Liquid)
Boiling Point	~176 °C (Predicted, similar to R/racemic)[5][10]	Decomposes	165-176.1 °C at 760 mmHg[5][6][8]
Density	~0.979 g/mL (Predicted, similar to racemic)[5]	N/A	0.979 g/mL[5][8]
Flash Point	~86 °C (Predicted, similar to racemic)[5][8]	N/A	86 °C[5][8][9]
Hygroscopicity	Hygroscopic[8][10]	Hygroscopic[1][2]	Hygroscopic[8]

Expert Insight: The free base of the (S)-enantiomer is often described as a liquid or low-melting solid, which can complicate handling and precise measurements. The HCl salt, by contrast, is a well-defined, crystalline solid with a sharp and high melting point. This thermal stability is a direct result of the strong ionic interactions within the crystal lattice, a feature absent in the free base. For applications requiring precise weight measurements and enhanced stability, the HCl salt is the superior choice.

Solubility Profile: Guiding Solvent Selection

Solubility is a critical parameter for reaction setup, purification, and formulation. The dual functionality—a polar alcohol group and a secondary amine—governs the solubility of **(S)-Pyrrolidin-3-ylmethanol**.


- Water: The free base is slightly soluble in water[1][8][10].
- Polar Organic Solvents: It exhibits good solubility in solvents like methanol and dimethyl sulfoxide (DMSO)[1][2].
- Impact of Salt Formation: The hydrochloride salt shows improved water solubility compared to the free base[1]. This is a classic strategy used in drug development to enhance the aqueous solubility of amine-containing compounds. The ionic nature of the salt allows for favorable interactions with polar water molecules.

Experimental Protocol: Determining Solubility

This protocol provides a standardized method for assessing the solubility of a compound like **(S)-Pyrrolidin-3-ylmethanol** in various solvents.

- Preparation: Weigh approximately 10 mg of the compound into a 4 mL glass vial.
- Solvent Addition: Add the selected solvent (e.g., water, methanol, dichloromethane) in 100 μ L increments.
- Mixing: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.
- Observation: Visually inspect the solution for any undissolved solid against a dark background.
- Equilibration: If undissolved solid remains, allow the mixture to sit for several minutes to ensure it is not slowly dissolving. Gentle heating can be applied to test for temperature effects, but results should be noted separately.
- Quantification: Continue adding solvent until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility (e.g., mg/mL).
- Classification: Classify the solubility based on standard pharmaceutical definitions (e.g., Very Soluble: <1 mL; Freely Soluble: 1-10 mL; Soluble: 10-30 mL; Sparingly Soluble: 30-100 mL;

Slightly Soluble: 100-1000 mL).

[Click to download full resolution via product page](#)

Caption: Workflow for experimental solubility determination.

Spectroscopic and Crystallographic Properties

Spectroscopic analysis is essential for confirming the identity and purity of **(S)-Pyrrolidin-3-ylmethanol**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum provides a definitive structural fingerprint. The protons of the hydroxymethyl group (CH_2OH) typically appear as a multiplet between 3.5 and 4.0 ppm due to the deshielding effect of the adjacent oxygen atom[1]. The protons on the pyrrolidine ring show characteristic chemical shifts and coupling patterns that confirm the heterocyclic structure[1].
 - ^{13}C NMR: The spectrum will show five distinct carbon signals, corresponding to the five carbon atoms in the molecule.
- Infrared (IR) Spectroscopy:
 - IR analysis confirms the presence of key functional groups. A prominent broad absorption band is observed in the $3200\text{-}3600\text{ cm}^{-1}$ region, which is characteristic of the O-H stretching vibration of the alcohol group[1].
 - The N-H stretching vibration of the secondary amine in the pyrrolidine ring also gives a characteristic signal in this region, which is affected by protonation in the HCl salt form[1].
- Crystallographic Data:
 - While specific crystallographic data for the title compound is not readily available in the initial search, related pyrrolidine derivatives often crystallize in monoclinic systems[1]. The crystal packing is heavily influenced by hydrogen bonding interactions involving the hydroxymethyl group and the pyrrolidine nitrogen, which dictates the solid-state organization and contributes to the melting point and stability[1].

Practical Implications for Researchers: Handling and Storage

The physical properties of **(S)-Pyrrolidin-3-ylmethanol** dictate its proper handling.

- Hygroscopicity: The compound readily absorbs moisture from the air[1][2][8][10]. This can lead to inaccuracies in weighing and may introduce water into sensitive reactions.

- Trustworthiness Protocol: Always handle **(S)-Pyrrolidin-3-ylmethanol** under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for anhydrous reactions. Store it in a tightly sealed container in a desiccator or a controlled-atmosphere storage cabinet at the recommended temperature of 2–8 °C[7][8][10].
- Safety: The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[4].
 - Expertise in Practice: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the material in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. CAS 5082-74-6 | pyrrolidin-3-ylmethanol - Synblock [synblock.com]
- 7. (S)-Pyrrolidin-3-ylmethanol | 110013-19-9 [sigmaaldrich.com]
- 8. Pyrrolidin-3-ylmethanol , 95% , 5082-74-6 - CookeChem [cookechem.com]
- 9. Pyrrolidin-3-ylmethanol | 5082-74-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. (R)-Pyrrolidin-3-ylmethanol | 110013-18-8 [chemicalbook.com]
- To cite this document: BenchChem. [(S)-Pyrrolidin-3-ylmethanol physical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b009950#s-pyrrolidin-3-ylmethanol-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com